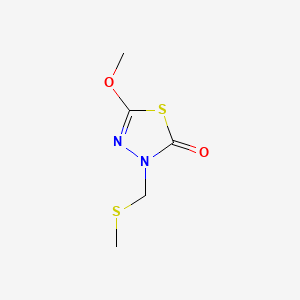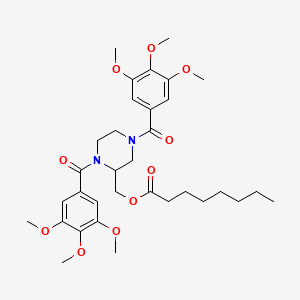
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate is a complex organic compound that features a piperazine ring substituted with two 3,4,5-trimethoxybenzoyl groups and an octanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then substituted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with octanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl groups can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of new acyl derivatives.
Aplicaciones Científicas De Investigación
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbents.
Mecanismo De Acción
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate involves its interaction with specific molecular targets. The compound’s trimethoxybenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of blood pressure or the inhibition of pain signals .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Shares the trimethoxybenzoyl group but lacks the piperazine ring and octanoate ester.
3,4,5-Trimethoxybenzoic acid: Similar in structure but lacks the piperazine ring and ester functionality.
Uniqueness
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl octanoate is unique due to its combination of a piperazine ring, multiple trimethoxybenzoyl groups, and an octanoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propiedades
Número CAS |
129229-91-0 |
|---|---|
Fórmula molecular |
C33H46N2O10 |
Peso molecular |
630.7 g/mol |
Nombre IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl octanoate |
InChI |
InChI=1S/C33H46N2O10/c1-8-9-10-11-12-13-29(36)45-21-24-20-34(32(37)22-16-25(39-2)30(43-6)26(17-22)40-3)14-15-35(24)33(38)23-18-27(41-4)31(44-7)28(19-23)42-5/h16-19,24H,8-15,20-21H2,1-7H3 |
Clave InChI |
HRAVCYOABUOCGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


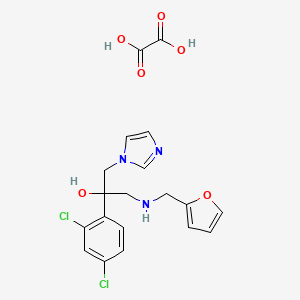
![diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride](/img/structure/B12763065.png)
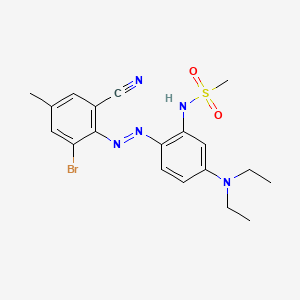


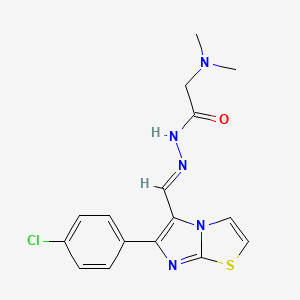

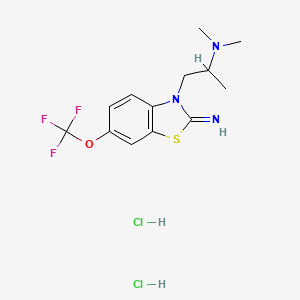

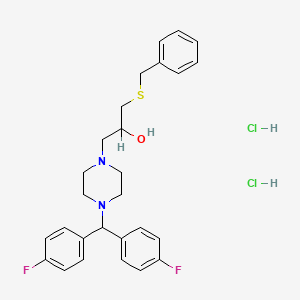
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
